![molecular formula C12H12O4 B1625145 4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE CAS No. 80483-34-7](/img/structure/B1625145.png)
4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE
Overview
Description
4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE is an organic compound that features a furanone ring fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzodioxole and a suitable furanone precursor.
Reaction Conditions: The reaction is often carried out under reflux conditions in the presence of a catalyst such as palladium chloride (PdCl2) and a base like cesium carbonate (Cs2CO3) in a solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid share structural similarities and exhibit similar biological activities.
Furanone derivatives: Compounds such as 2(5H)-furanone have comparable chemical properties and applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-12-5-9(6-14-12)3-8-1-2-10-11(4-8)16-7-15-10/h1-2,4,9H,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOASTUDMBVJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456936 | |
| Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80483-34-7 | |
| Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


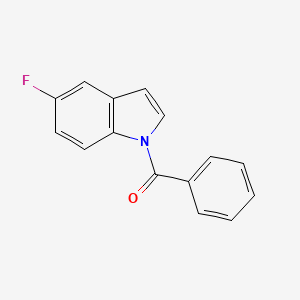
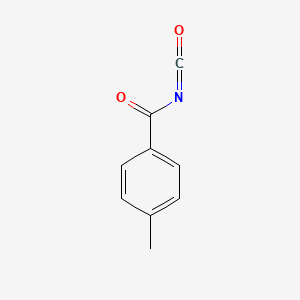
![1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1625064.png)
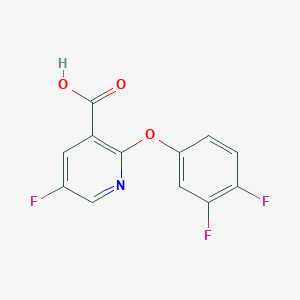
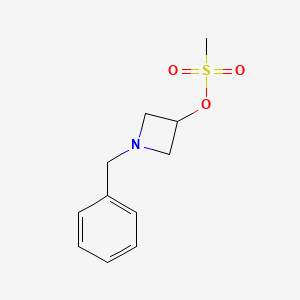
![(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol](/img/structure/B1625070.png)
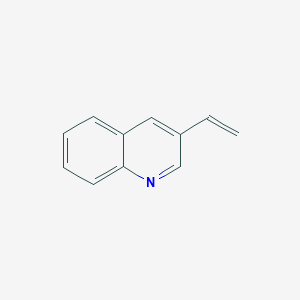

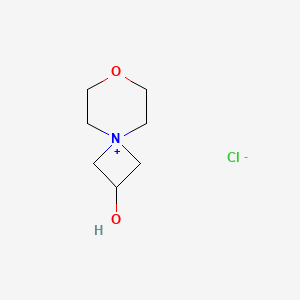
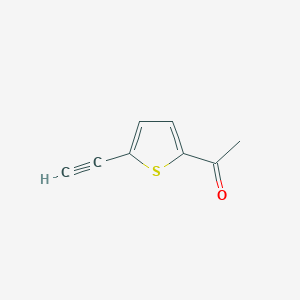
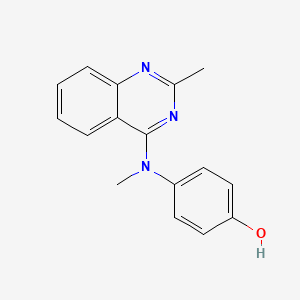
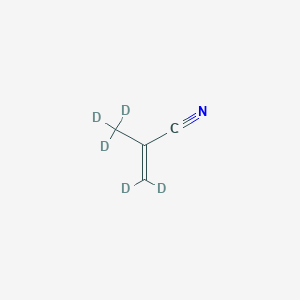
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(3-trifluoromethylphenyl)amine](/img/structure/B1625084.png)
![5-Ethylbenzo[d][1,3]dioxole](/img/structure/B1625085.png)
